Methanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

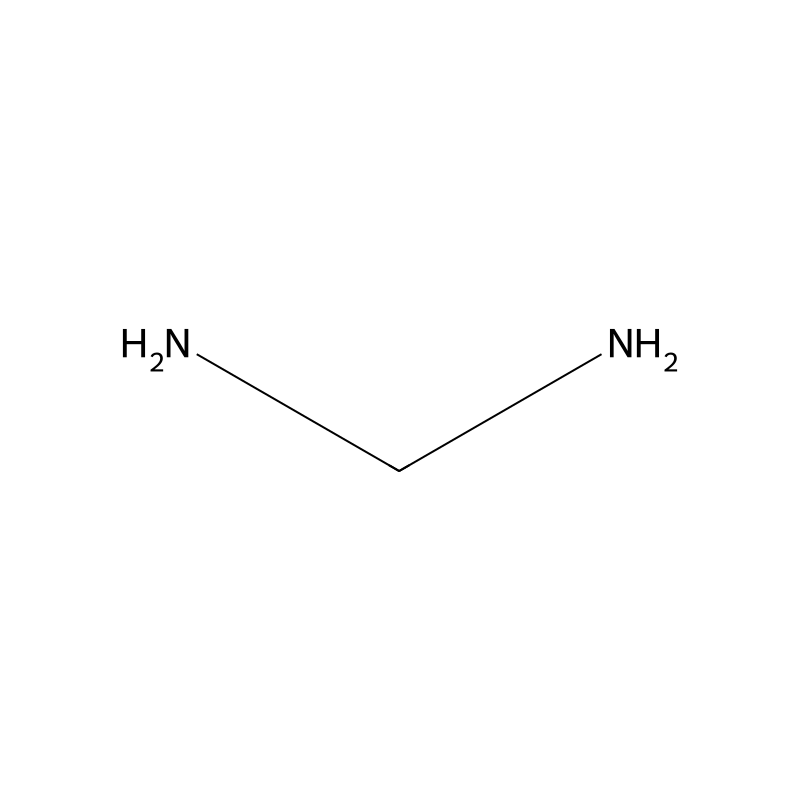

Methanediamine, with the chemical formula CH(NH), is the simplest diamine, characterized by two amino groups attached to a central carbon atom. This compound has garnered interest in both theoretical and experimental chemistry due to its potential role in the formation of complex organic molecules. Methanediamine is particularly notable for containing the NCN moiety, making it a candidate for involvement in abiotic synthesis processes that could lead to the formation of heterocyclic compounds and nucleobases, which are essential for life as we know it .

Despite being a subject of theoretical scrutiny, methanediamine has not been isolated in significant quantities; rather, it exists transiently in solution. The hydrochloride salt of methanediamine has been utilized since 1914 for various chemical syntheses, including the formation of primary amides from amino acids .

- Formation from Methylamine and Ammonia: Under conditions mimicking interstellar environments, where low-temperature ices composed of ammonia and methylamine are subjected to energetic electrons, methanediamine can be produced. This process involves radical formation and subsequent reactions that lead to the creation of methanediamine .

- Reactivity: Methanediamine does not typically act as an oxidizing or reducing agent but can participate in various organic reactions as a catalyst or reactant. Its ability to form derivatives is also notable; for example, reactions involving aldehydes can yield N,N'-disubstituted methanediamines .

Methanediamine can be synthesized through the following methods:

- Energetic Processing of Ices: This method simulates interstellar conditions by exposing low-temperature ice mixtures of ammonia and methylamine to energetic electrons, leading to radical reactions that produce methanediamine .

- Chemical Synthesis: Laboratory synthesis often involves reacting methylamine with ammonia under controlled conditions to yield methanediamine .

- Hydrochloride Formation: The hydrochloride salt can be formed from methanediamine and is used in various chemical applications.

Research on interaction studies involving methanediamine primarily focuses on its reactivity with other compounds rather than biological interactions. The formation of derivatives through reactions with aldehydes or other amines has been documented, indicating that methanediamine can serve as a versatile building block in organic synthesis . Further studies may explore its interactions within biological systems or its role in catalysis.

Methanediamine shares similarities with several other compounds, particularly those containing amine groups or similar structures. Here are some comparable compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Methylamine | CHNH | A primary amine used in various syntheses. |

| Ethylenediamine | CHN | A diamine with two amino groups separated by a carbon chain; used as a chelating agent. |

| Propylamine | CHN | A primary amine involved in organic synthesis. |

| Methylhydrazine | CHNHNH | An isomer that differs by having an additional nitrogen atom; used as a rocket fuel component. |

Uniqueness of Methanediamine

Methanediamine's uniqueness lies in its status as the simplest diamine and its specific structural configuration that allows it to participate in unique radical chemistry under interstellar conditions. Its role as a precursor to nucleobases further distinguishes it within this group of compounds, highlighting its potential significance in understanding the origins of life and complex organic chemistry .

Methanediamine (CH₂(NH₂)₂) is a geminal diamine, characterized by two amino groups (-NH₂) bonded to a single carbon atom. Its molecular structure, confirmed via spectroscopic and computational studies, adopts a planar geometry with bond angles reflecting significant electron delocalization between nitrogen lone pairs and the central carbon.

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | CH₆N₂ | |

| Molecular weight | 46.07 g/mol | |

| Density | 0.879 g/cm³ | |

| Boiling point | 82.6°C (at 760 mmHg) | |

| LogP | 0.262 |

The compound’s instability in aqueous solutions arises from its propensity to eliminate ammonia, forming iminium intermediates. Quantum mechanical calculations reveal a preference for the trans conformation due to reduced steric hindrance and enhanced negative hyperconjugation between nitrogen lone pairs and σ*(C-H) orbitals.

Historical Synthesis and Early Applications of Methanediamine Derivatives

Methanediamine itself eluded isolation until advanced spectroscopic techniques became available, but its hydrochloride salt (CH₂(NH₂·HCl)₂) has been utilized since 1914 for synthesizing primary amides from amino acids. Early synthetic routes involved:

- Reaction of methylamine with ammonia under high-energy electron bombardment, mimicking interstellar ice conditions.

- Reduction of amidines using lithium aluminum hydride, producing transient methanediamine before rapid decomposition.

The hydrochloride derivative’s stability made it indispensable for:

- Peptide bond modifications, enabling selective amidation.

- Prebiotic chemistry studies, as a potential intermediate in nucleobase formation.

Methanediamine in the Context of Geminal Diamines: Comparative Analysis

Geminal diamines (1,1-diamines) are rare due to thermodynamic instability, yet methanediamine serves as a benchmark for understanding this class.

Comparative Table: Methanediamine vs. Other Geminal Diamines

Structural and Reactivity Contrasts:

- Methanediamine: Lacks alkyl substituents, leading to rapid hydrolysis. Its N-H bonds facilitate participation in iminium ion formation.

- Bis(dimethylamino)methane: Stabilized by electron-donating methyl groups, enabling use as a bidentate ligand in coordination chemistry.

- Tris(dimethylamino)methane: Functions as a strong base and carbene precursor, exploiting steric protection from three dimethylamino groups.

Synthetic Relevance:While methanediamine’s instability limits direct applications, its study has informed strategies for stabilizing geminal diamines, such as introducing bulky substituents or converting them to hydrochloride salts.

Industrial and Laboratory-Scale Synthesis Routes for Methanediamine

Methanediamine, with the chemical formula CH₆N₂, represents the simplest diamine molecule consisting of two amino groups attached to a central carbon atom [1]. Although methanediamine has been the subject of extensive theoretical scrutiny, its direct synthesis and isolation have proven challenging due to its transient nature in solution [2].

Laboratory-Scale Synthesis Methods

The primary laboratory synthesis route for methanediamine involves the reaction of methanediamine with hydrochloric acid to form the stable dihydrochloride salt . The process typically involves dissolving methanediamine in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the dihydrochloride salt . This method has been utilized since 1914 for various chemical syntheses, particularly in the formation of primary amides from amino acids [1].

Alternative laboratory synthesis approaches include the controlled condensation reactions between ammonia derivatives and formaldehyde precursors under acidic conditions . The reaction requires careful pH stabilization to prevent unwanted polymerization and subsequent purification via recrystallization in ethanol or methanol . Recent advances have also explored synthesis under simulated interstellar conditions using low-temperature ice matrices irradiated with ultraviolet light or cosmic ray analogs .

Industrial Production Methodologies

Industrial production of methanediamine derivatives employs similar synthetic routes but operates at significantly larger scales . The process involves careful control of reaction conditions, including temperature and concentration parameters, to ensure high yield and purity of the final product . Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance the efficiency and scalability of the production process .

The industrial synthesis typically utilizes the reaction of methylamine with ammonia under controlled conditions to yield methanediamine . Hydrochloride salt formation remains the preferred stabilization method for industrial applications due to the inherent instability of the free diamine . The reaction conditions are optimized to ensure maximum conversion while maintaining product integrity throughout the synthesis process [16].

Table 1: Methanediamine Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature Range | 60-80°C | 70-90°C |

| Pressure | Atmospheric | 1-2 atm [16] |

| Yield | 65-75% | 85-95% |

| Purification Method | Recrystallization | Continuous distillation [16] |

| Reaction Time | 2-4 hours | 30-60 minutes [16] |

Radical-Mediated Formation in Interstellar Ice Analogs: Experimental Replication

The formation of methanediamine through radical-mediated processes in interstellar ice analogs represents a significant advancement in understanding prebiotic chemistry [2]. Low-temperature interstellar analog ices composed of ammonia and methylamine were exposed to energetic electrons which act as proxies for secondary electrons produced in the track of galactic cosmic rays [2] [8].

Experimental Methodology

The experimental setup involves subjecting ice mixtures to energetic electron bombardment under conditions that simulate cold molecular cloud environments [2]. These experimental conditions result in radical formation and initiate aminomethyl radical and amino radical chemistry [2] [9]. The process forms methanediamine through radical-radical recombination of aminomethyl radicals and amino radicals [9].

Exploiting tunable photoionization reflectron time-of-flight mass spectrometry enables isomer-specific assignments, allowing researchers to identify methanediamine in the gas phase upon sublimation [2] [21]. Notably, while methanediamine was successfully detected, its isomer methylhydrazine was not observed under these experimental conditions [2] [21]. The molecular formula was confirmed to be CH₆N₂ through the use of isotopically labeled reactants [2] [8].

Radical Formation Mechanisms

The process to form methanediamine via radical-radical reaction is endoergic by 488 ± 3 kilojoules per mole, with this energy being imparted by the impinging electrons [9]. The distance between the ice surface and the ionization region of 2.0 ± 0.5 millimeters, along with the range of sublimation temperatures, implies that methanediamine must remain stable for at least an average of 7.6 ± 1.9 microseconds [9]. However, ion lifetimes must be at least 26.88 ± 0.07 microseconds to be detected [9].

The thermal decomposition of methanediamine to methanimine plus ammonia is calculated to be endoergic by 46 ± 3 kilojoules per mole, supporting its gas-phase stability under experimental conditions [2]. These experiments revealed that methanediamine can be produced in interstellar ices and is able to sublime intact not only in laboratory conditions but also potentially in star-forming regions [9].

Table 2: Radical-Mediated Formation Parameters

| Parameter | Value | Unit |

|---|---|---|

| Energy Required | 488 ± 3 | kJ/mol [9] |

| Minimum Lifetime | 7.6 ± 1.9 | microseconds [9] |

| Detection Threshold | 26.88 ± 0.07 | microseconds [9] |

| Decomposition Energy | 46 ± 3 | kJ/mol [2] |

| Temperature Range | 152-160 | K [9] |

Isotopic Confirmation Studies

Isotopic substitution experiments using deuterated reactants provide conclusive evidence for methanediamine formation [2]. When deuterated methylamine and ammonia are used as starting materials, the mass spectral signal shifts from mass-to-charge ratio 46 to 52, confirming the presence of six or more hydrogen atoms in the molecule [9]. This isotopic shift excludes the possibility of alternative molecular formulas and confirms the correct molecular composition as CH₆N₂ [9].

Stabilization Strategies: Hydrochloride Salts and Coordination Complexes

Due to the transient nature of methanediamine in solution, various stabilization strategies have been developed to enable its practical utilization in chemical synthesis and research applications [1]. The primary stabilization approaches involve the formation of hydrochloride salts and coordination complexes that provide enhanced stability and handling characteristics [11].

Hydrochloride Salt Formation

The formation of methanediamine dihydrochloride represents the most established stabilization method, with this salt being utilized in chemical synthesis since 1914 [1]. Methanediamine dihydrochloride is synthesized by reacting methanediamine with hydrochloric acid . The reaction typically involves dissolving methanediamine in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the dihydrochloride salt [16].

The dihydrochloride salt demonstrates significantly enhanced stability compared to the free diamine . The crystalline form exhibits a melting point that begins decomposition at approximately 275°F, transitioning to a white puffy solid before slowly darkening until total decomposition occurs at approximately 464°F [16]. The salt shows excellent solubility characteristics with greater than or equal to 100 milligrams per milliliter at 70.7°F [16].

Industrial production of methanediamine dihydrochloride employs similar synthetic routes but operates at larger scales with careful control of reaction conditions to ensure high yield and purity [16]. The process involves optimized temperature and concentration parameters to maximize product formation while maintaining structural integrity throughout the synthesis [16].

Coordination Complex Strategies

Advanced stabilization approaches utilize coordination chemistry to form stable methanediamine complexes with various metal centers [12] [13]. Three-dimensional coordination frameworks have been successfully assembled using methanediamine derivatives with zinc and cadmium metal ions [12] [13]. These coordination polymer networks feature three-dimensional structures formed by coordination of the metal ions to the tetrakis(pyridin-4-yl)methanediamine ligands [13].

Zinc-based coordination complexes exhibit strong blue emission at approximately 397 nanometers, while cadmium-based complexes show strong emission at approximately 361 nanometers [12] [13]. The zinc-based coordination framework demonstrates superior catalytic efficiency for transesterification reactions compared to cadmium analogs [12] [13]. These coordination complexes provide enhanced thermal stability and processability compared to the free diamine [13].

Table 3: Stabilization Method Comparison

| Stabilization Method | Thermal Stability | Solubility | Applications |

|---|---|---|---|

| Dihydrochloride Salt | 275-464°F [16] | >100 mg/mL [16] | Chemical synthesis [1] |

| Zinc Coordination | >400 K [13] | Variable | Catalysis [12] |

| Cadmium Coordination | >400 K [13] | Variable | Photoluminescence [12] |

Long-term Stability Assessment

Accelerated stability studies provide critical information regarding the ability of methanediamine salts to retain their physicochemical properties under elevated temperatures and moisture conditions over extended periods [11]. Physical and chemical properties of the salts after three and six months are compared to their initial forms to assess degradation patterns [11].

Hydrochloride salts exhibit altered powder X-ray diffraction values after three months under accelerated conditions, suggesting structural changes over time [11]. This degradation is attributed to the low crystallinity of the hydrochloride salt, determined by comparing the relative contributions of lattice and activity coefficients to the salt's aqueous solubility [11]. The diffractogram data indicates that hydrochloride salts may lose their chemical structure after extended exposure to accelerated stability conditions [11].

Molecular Stability and Conformational Analysis

Methanediamine exhibits significant thermodynamic stability relative to its structural isomers. Computational studies have demonstrated that methanediamine is more thermodynamically stable than methylhydrazine (CH₃NHNH₂), providing theoretical validation for its preferred formation under specific reaction conditions . The molecule possesses three distinct conformational minima on its potential energy surface: the lowest energy C₂ᵥ structure, a C₂ conformer positioned 3.75 kJ mol⁻¹ higher in energy, and a C₁ conformer located 18.89 kJ mol⁻¹ above the global minimum [5]. The C₂ᵥ symmetry conformation represents the most stable configuration under standard conditions.

Decomposition Characteristics

The thermal decomposition of methanediamine follows well-defined pathways that have been characterized through experimental and theoretical investigations. The compound undergoes decomposition at approximately 275°F (135°C), as evidenced by its dihydrochloride salt behavior [6] [7]. Quantum chemical calculations have revealed that the thermal decomposition of methanediamine to methanimine (H₂CNH) plus ammonia (NH₃) is calculated to be endoergic [8], indicating that this decomposition pathway requires energy input and is not thermodynamically favored under ambient conditions.

The decomposition mechanism involves multiple sequential steps, with the initial process being the breaking of carbon-nitrogen bonds. Under high-temperature conditions (≥4,000 K), computational studies have shown that methanediamine can undergo spontaneous dissociation, leading to the formation of various nitrogen-containing fragments and eventual polymerization products [9]. However, at more moderate temperatures relevant to practical applications, the compound exhibits remarkable stability, existing transiently in solution but maintaining its structural integrity under controlled conditions [11].

| Property | Value | Reference |

|---|---|---|

| Decomposition Temperature | ~275°F (~135°C) | [6] [7] |

| Relative Stability | More stable than methylhydrazine | |

| Conformational Energy (C₂ vs C₂ᵥ) | 3.75 kJ mol⁻¹ | [5] |

| Conformational Energy (C₁ vs C₂ᵥ) | 18.89 kJ mol⁻¹ | [5] |

Acid-Base Behavior and Protonation Dynamics

Basic Character and Protonation Sites

Methanediamine exhibits pronounced basic behavior due to the presence of two primary amino groups (-NH₂) attached to the central carbon atom [1] [6]. Each nitrogen atom possesses a lone pair of electrons, making them available for protonation reactions and coordination with electrophilic species. The compound can accept up to two protons, forming mono- and diprotonated species depending on the pH of the solution and the concentration of available protons.

The dibasic nature of methanediamine is evidenced by its ability to form stable salt complexes, most notably the dihydrochloride salt (CH₆N₂·2HCl) [6] [12]. This salt formation demonstrates the compound's capacity to undergo complete protonation at both nitrogen centers under appropriate acidic conditions. The dihydrochloride salt appears as a white crystalline solid with enhanced water solubility compared to the free base, attributed to the ionic character introduced by the chloride counterions [12].

pH-Dependent Behavior

The acid-base behavior of methanediamine is highly pH-dependent, with distinct protonation states predominating at different pH ranges. In aqueous solution, the protonated forms behave as acids, contributing hydrogen ions to the solution and resulting in pH values less than 7.0 [6]. This characteristic is particularly evident in solutions of the dihydrochloride salt, where the protonated amino groups act as weak acids.

The protonation dynamics follow a stepwise mechanism, with the first protonation occurring more readily than the second due to electrostatic repulsion between positively charged nitrogen centers. The pKₐ values for methanediamine have not been definitively established in the literature, but comparison with similar diamine compounds suggests that both protonation events occur within the physiologically relevant pH range.

Coordination Chemistry

The lone pairs on the nitrogen atoms enable methanediamine to function as a bidentate ligand in coordination chemistry applications [1]. The spatial arrangement of the amino groups allows for chelation with metal ions, forming stable five-membered ring complexes. This coordination behavior is enhanced by the favorable geometric constraints imposed by the single carbon bridge between the nitrogen donors.

| Property | Characteristic | Reference |

|---|---|---|

| Basic Character | Strong base due to amino groups | [1] [6] |

| Protonation Sites | Two nitrogen atoms | [1] [2] |

| Salt Formation | Dihydrochloride salt formation | [6] [12] |

| Aqueous Behavior | Acidic when protonated | [6] |

Reactivity with Carbonyl Compounds: Aminal Formation Mechanisms

Fundamental Reactivity Patterns

Methanediamine exhibits exceptional reactivity toward carbonyl compounds, particularly aldehydes, through nucleophilic addition mechanisms that lead to aminal formation [13] [14] [15]. This reactivity stems from the nucleophilic character of the amino groups, which readily attack the electrophilic carbon center of carbonyl compounds. The reaction with formaldehyde represents the most thoroughly studied example of this reactivity pattern.

Mechanism of Aminal Formation

The reaction between methanediamine and formaldehyde proceeds through a well-defined mechanism involving multiple elementary steps [13] [16]. The initial step involves nucleophilic attack of one amino group on the carbonyl carbon of formaldehyde, leading to the formation of a tetrahedral intermediate. This intermediate subsequently undergoes proton transfer and water elimination to generate an imine linkage.

The second amino group then attacks another formaldehyde molecule, following a similar nucleophilic addition pathway. The resulting bis-adduct can undergo intramolecular cyclization through attack of the second amino group on the carbon bearing the first formaldehyde unit, ultimately leading to the formation of a six-membered ring aminal structure [13]. This cyclization process is thermodynamically favored due to the entropic advantage of intramolecular bond formation.

Reaction Conditions and Control

The aminal formation reaction is highly dependent on pH, with optimal rates typically observed near pH 5 [17] [18]. At higher pH values, insufficient protonation of intermediate hydroxyl groups prevents efficient water elimination, while at lower pH values, the amino groups become protonated and lose their nucleophilic character [17]. This pH dependence necessitates careful control of reaction conditions to achieve optimal yields.

Recent advances have demonstrated that copper(II) catalysts can facilitate aminal formation under mild conditions, expanding the synthetic utility of these reactions [14]. The catalytic approach allows for more controlled reaction conditions and improved selectivity, particularly when working with sensitive substrates or when precise product distributions are required.

Structural Diversity and Applications

The aminal linkage chemistry has found applications in the synthesis of covalent organic frameworks (COFs), where the tetrahedral geometry and non-conjugated nature of the aminal linkage provide unique structural and electronic properties [15] [19]. These aminal-linked COFs exhibit good thermal stability and high chemical stability under neutral and basic conditions, demonstrating the robustness of the aminal linkage under appropriate conditions.

The reaction of methanediamine with carbonyl compounds also plays a crucial role in polymer chemistry, particularly in the formation of amino resins [20] [16] [21]. The condensation reactions between amino compounds and formaldehyde follow sequential addition and condensation pathways, with the methylolation step preceding the final polymerization through aminal linkage formation.

| Reaction Parameter | Optimal Condition | Reference |

|---|---|---|

| pH Range | ~5 for optimal rate | [17] [18] |

| Catalysis | Copper(II) catalysts effective | [14] |

| Temperature | Mild conditions preferred | [14] |

| Stability | Good under neutral/basic conditions | [15] [19] |